molecular formula C16H13Cl2N3O2 B11115222 3-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide

3-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide

Cat. No.: B11115222
M. Wt: 350.2 g/mol
InChI Key: BDEYETPJUQXOKV-GRSHGNNSSA-N
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Description

N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with 4-chlorobenzaldehyde to form the intermediate hydrazone. This intermediate is then reacted with a suitable acylating agent, such as acetic anhydride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)acetamide
  • N-(4-chlorophenyl)hydrazine
  • 3-chlorobenzaldehyde

Uniqueness

N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(4-chlorophenyl)methylideneamino]propanediamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-12-6-4-11(5-7-12)10-19-21-16(23)9-15(22)20-14-3-1-2-13(18)8-14/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10-

InChI Key

BDEYETPJUQXOKV-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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